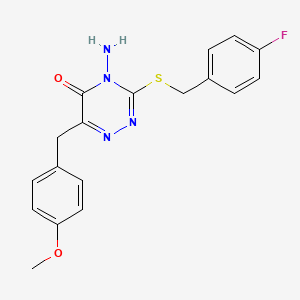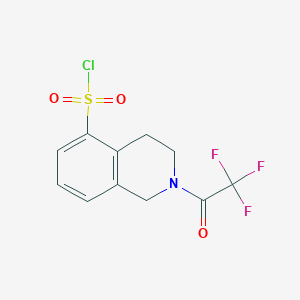
2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity. This compound contains a trifluoroacetyl group, a dihydroisoquinoline core, and a sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dihydroisoquinoline with trifluoroacetyl chloride in the presence of a base such as pyridine to introduce the trifluoroacetyl group. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
化学反应分析
Types of Reactions
2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The dihydroisoquinoline core can be oxidized to isoquinoline using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (pyridine), solvent (dichloromethane)
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether)
Oxidation: Oxidizing agents (potassium permanganate), solvent (water or acetone)
Major Products
Sulfonamide Derivatives: Formed by substitution with amines
Sulfonate Esters: Formed by substitution with alcohols
Sulfonothioates: Formed by substitution with thiols
Trifluoromethyl Derivatives: Formed by reduction of the trifluoroacetyl group
Isoquinoline Derivatives: Formed by oxidation of the dihydroisoquinoline core
科学研究应用
2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential as a building block in the synthesis of drug candidates with anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
作用机制
The mechanism of action of 2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The trifluoroacetyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
相似化合物的比较
Similar Compounds
Trifluoroacetyl Chloride: A simpler compound with similar reactivity but lacking the isoquinoline and sulfonyl chloride groups.
2,2,2-Trifluoroethyl Trifluoroacetate: Another fluorinated compound with different functional groups and reactivity.
Trifluoromethylpyridines: Compounds with a trifluoromethyl group and pyridine core, used in similar applications but with different chemical properties.
Uniqueness
2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The trifluoroacetyl group imparts high electronegativity and metabolic stability, while the sulfonyl chloride group offers versatility in chemical modifications. The dihydroisoquinoline core adds structural complexity and potential biological activity, making this compound a valuable tool in various fields of research and industry.
属性
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO3S/c12-20(18,19)9-3-1-2-7-6-16(5-4-8(7)9)10(17)11(13,14)15/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZFIAISRRHNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936570-52-3 |
Source


|
| Record name | 2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
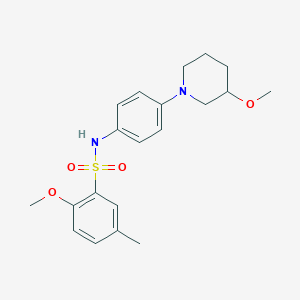
![1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2693488.png)
![5-Fluoro-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2693489.png)
![N-Benzyl-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2693490.png)
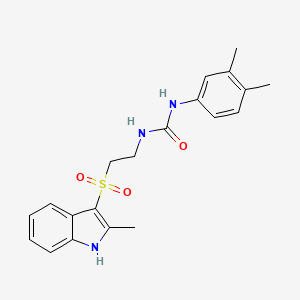
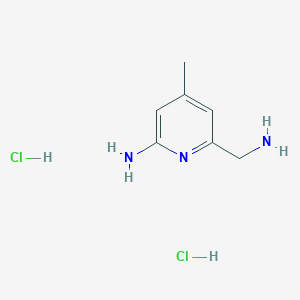
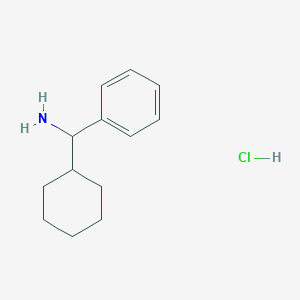

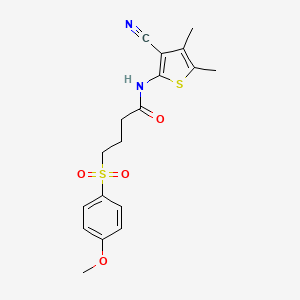
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2693502.png)
![N-(4-methoxyphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2693503.png)
![3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea](/img/structure/B2693504.png)
![N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B2693505.png)
